
4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), an enzyme responsible for the hydrolysis of cholesterol esters and triglycerides in lysosomes . The chemical name of Lalistat 1 is 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate, and it has a molecular weight of 298.36 g/mol . This compound has shown significant potential in scientific research, particularly in the study of lipid metabolism and related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lalistat 1 involves the reaction of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl chloride with morpholine-4-carboxylic acid in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for Lalistat 1 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Lalistat 1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiadiazole ring and the morpholine moiety . It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Hydrolysis Reactions: These reactions can be performed using aqueous acid or base solutions at elevated temperatures.
Major Products Formed
The major products formed from the reactions of Lalistat 1 depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .
Scientific Research Applications
Lalistat 1 has a wide range of applications in scientific research:
Mechanism of Action
Lalistat 1 exerts its effects by selectively inhibiting lysosomal acid lipase, thereby blocking the hydrolysis of cholesterol esters and triglycerides within lysosomes . This inhibition leads to the accumulation of cholesterol esters and triglycerides in cells, which can be used to study lipid metabolism and related diseases . The molecular targets of Lalistat 1 include the active site of LAL, where it binds competitively to prevent substrate access .
Comparison with Similar Compounds
Lalistat 1 is unique in its high selectivity and potency as an LAL inhibitor. Similar compounds include:
Orlistat: A well-known lipase inhibitor that targets pancreatic lipase but has less selectivity for LAL.
Lalistat 2: Another LAL inhibitor with a similar structure but different potency and selectivity profiles.
Lalistat 1 stands out due to its specific inhibition of LAL without significant activity against other lipases such as pancreatic lipase or lipoprotein lipase .
Properties
IUPAC Name |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c17-12(16-6-8-18-9-7-16)19-11-10(13-20-14-11)15-4-2-1-3-5-15/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWUWPUYJUOUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NSN=C2OC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
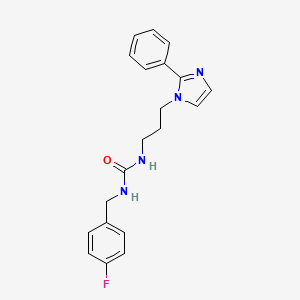
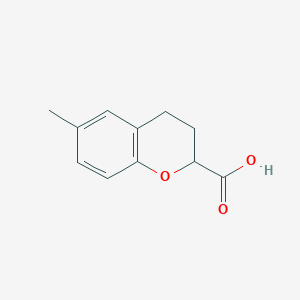
![3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2742169.png)
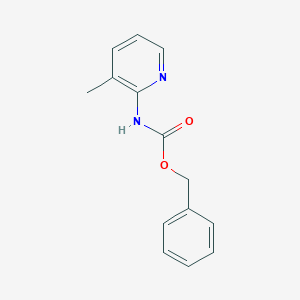
![N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2742171.png)
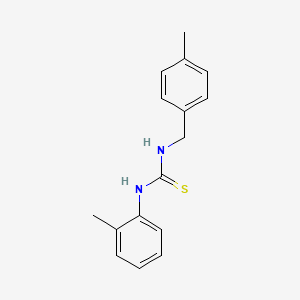

![N-(2,5-diethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2742177.png)
![7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2742178.png)
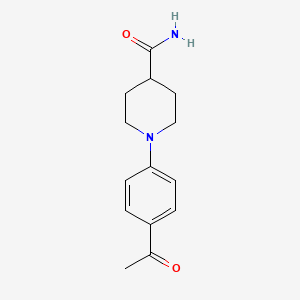
![4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2742180.png)
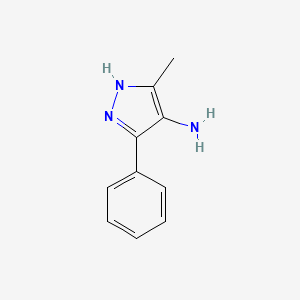
![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2742184.png)
![N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2742187.png)
